molecular formula C8H12ClNO4S B14007288 Methyl N-acetyl-2-(acetylsulfanyl)-3-chloroalaninate CAS No. 58178-01-1

Methyl N-acetyl-2-(acetylsulfanyl)-3-chloroalaninate

Cat. No.: B14007288
CAS No.: 58178-01-1
M. Wt: 253.70 g/mol
InChI Key: AJUDHPVJFUCOHK-UHFFFAOYSA-N
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Description

Methyl N-acetyl-2-(acetylsulfanyl)-3-chloroalaninate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylsulfanyl group and a chloroalaninate moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-acetyl-2-(acetylsulfanyl)-3-chloroalaninate typically involves multiple steps, starting with the preparation of the chloroalaninate backbone. This can be achieved through the chlorination of alanine derivatives under controlled conditions. The acetylsulfanyl group is then introduced via a nucleophilic substitution reaction, where an acetylsulfanyl reagent reacts with the chloroalaninate intermediate. The final step involves the methylation of the N-acetyl group to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to maximize yield and purity. Catalysts and automated systems may be employed to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl N-acetyl-2-(acetylsulfanyl)-3-chloroalaninate undergoes various chemical reactions, including:

    Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloroalaninate moiety can be reduced to form corresponding amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

Methyl N-acetyl-2-(acetylsulfanyl)-3-chloroalaninate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its therapeutic potential, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl N-acetyl-2-(acetylsulfanyl)-3-chloroalaninate involves its interaction with specific molecular targets. The acetylsulfanyl group may participate in redox reactions, influencing cellular oxidative states. The chloroalaninate moiety can interact with enzymes, potentially inhibiting or modifying their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-acetyl-2-(acetylsulfanyl)-3-bromoalaninate: Similar structure but with a bromine atom instead of chlorine.

    Methyl N-acetyl-2-(acetylsulfanyl)-3-fluoroalaninate: Contains a fluorine atom in place of chlorine.

    Methyl N-acetyl-2-(acetylsulfanyl)-3-iodoalaninate: Features an iodine atom instead of chlorine.

Uniqueness

Methyl N-acetyl-2-(acetylsulfanyl)-3-chloroalaninate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorine atom, in particular, influences its reactivity in substitution reactions and its interaction with biological targets.

Properties

CAS No.

58178-01-1

Molecular Formula

C8H12ClNO4S

Molecular Weight

253.70 g/mol

IUPAC Name

methyl 2-acetamido-2-acetylsulfanyl-3-chloropropanoate

InChI

InChI=1S/C8H12ClNO4S/c1-5(11)10-8(4-9,7(13)14-3)15-6(2)12/h4H2,1-3H3,(H,10,11)

InChI Key

AJUDHPVJFUCOHK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CCl)(C(=O)OC)SC(=O)C

Origin of Product

United States

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